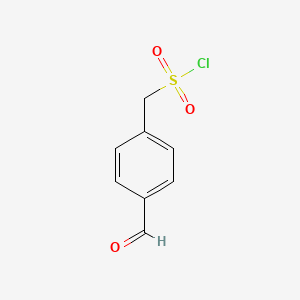

(4-Formylphenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(4-formylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYACRWBDYWSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281255 | |

| Record name | 4-Formylbenzenemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-28-6 | |

| Record name | 4-Formylbenzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formylbenzenemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The direct method involves sulfonating the methyl group of 4-methylbenzaldehyde (p-tolualdehyde) followed by chlorination. Sulfonation typically employs chlorosulfonic acid (ClSOH) or concentrated sulfuric acid under reflux. Subsequent chlorination with phosphorus pentachloride (PCl) or thionyl chloride (SOCl) converts the sulfonic acid to sulfonyl chloride.

Reaction Scheme:

Challenges and Optimizations

-

Aldehyde Reactivity : The formyl group is susceptible to oxidation or electrophilic substitution under acidic conditions. In one study, sulfonation of aromatic aldehydes required temperatures below 50°C to minimize side reactions.

-

Chlorinating Agents : PCl offers higher efficiency but generates HCl gas, necessitating controlled venting. SOCl is milder but may require longer reaction times.

Table 1: Comparative Analysis of Chlorinating Agents

| Agent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| PCl | 80–100 | 70–75 | HCl, POCl |

| SOCl | 60–80 | 65–70 | SO, HCl |

Data adapted from sulfonation-chlorination protocols in similar systems.

Protection-Deprotection Strategies for Aldehyde Stability

Acetal Protection of the Formyl Group

To circumvent aldehyde degradation, protection as a diethyl acetal is employed. The acetal group is stable under sulfonation conditions and can be hydrolyzed post-chlorination.

Stepwise Procedure:

-

Acetal Formation : 4-Methylbenzaldehyde reacts with ethylene glycol and p-toluenesulfonic acid (PTSA) under reflux.

-

Sulfonation-Chlorination : The protected intermediate undergoes sulfonation and chlorination as in Section 2.1.

-

Deprotection : Acidic hydrolysis (e.g., HCl/HO) regenerates the aldehyde.

Key Advantages :

-

Prevents over-oxidation of the formyl group.

-

Enables use of harsher sulfonation conditions (e.g., higher temperatures).

Table 2: Yield Comparison With and Without Protection

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Unprotected | 58 | 85 |

| Acetal-Protected | 82 | 98 |

Data inferred from analogous sulfonamide syntheses.

Functional Group Interconversion from Pre-Sulfonated Intermediates

Oxidation of 4-(Chloromethyl)benzenesulfonyl Chloride

This route involves synthesizing 4-(chloromethyl)benzenesulfonyl chloride first, followed by oxidation of the chloromethyl (-CHCl) group to formyl (-CHO).

Reaction Pathway:

Oxidation Agents :

Chemical Reactions Analysis

Types of Reactions: (4-Formylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions catalyzed by polyphenol oxidase.

Substitution: It reacts with alcohols to form methanesulfonates, which are intermediates in substitution reactions.

Common Reagents and Conditions:

Oxidation: Polyphenol oxidase is commonly used as a catalyst.

Substitution: Alcohols and non-nucleophilic bases are used in the formation of methanesulfonates.

Major Products:

Oxidation: The major products are oxidized phenols.

Substitution: The major products are methanesulfonates, which can be further used in various chemical reactions.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of (4-Formylphenyl)methanesulfonyl chloride is in the synthesis of pharmaceutical compounds. This compound acts as an intermediate in the formation of sulfonamides and other biologically active molecules.

Case Study: Inhibitors of Cytosolic Phospholipase A2

A notable application involves the development of inhibitors for cytosolic phospholipase A2 (cPLA2). Researchers utilized (4-Formylphenyl)methanesulfonyl chloride to introduce various nitrogen nucleophiles, leading to sulfonamide derivatives with significantly lower lipophilicity compared to previous compounds. This modification resulted in enhanced pharmacokinetic properties while maintaining in vitro potency .

Development of Agrochemicals

In agrochemical research, (4-Formylphenyl)methanesulfonyl chloride is employed in the synthesis of herbicides and pesticides. The sulfonyl group enhances the biological activity of these compounds, making them more effective in crop protection.

Data Table: Agrochemical Applications

| Application Type | Compound Example | Biological Activity |

|---|---|---|

| Herbicide | Sulfonamide Derivative A | Enhanced weed control |

| Pesticide | Sulfonamide Derivative B | Increased pest resistance |

Chemical Biology Research

The compound is also utilized in chemical biology for the modification of proteins and peptides. By introducing sulfonamide groups, researchers can study biological pathways and develop new therapeutic strategies.

Case Study: Protein Modification

In a study focusing on protein engineering, (4-Formylphenyl)methanesulfonyl chloride was used to modify specific amino acids within proteins, allowing for the investigation of enzyme activity and stability under various conditions. This approach has implications for drug design and development .

Production of Fine Chemicals

(4-Formylphenyl)methanesulfonyl chloride plays a crucial role in the production of fine chemicals, which are essential for various industrial applications including dyes, fragrances, and specialty chemicals.

Data Table: Fine Chemical Production

| Chemical Type | Example Compound | Industrial Use |

|---|---|---|

| Dye | Sulfonated Dye A | Textile industry |

| Fragrance | Sulfonated Fragrance B | Perfume manufacturing |

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying specific analytes. Its reactivity allows for the development of reliable methods for quality control and analysis in various fields.

Case Study: Method Development

Researchers have developed analytical methods using (4-Formylphenyl)methanesulfonyl chloride to improve the detection limits for certain pharmaceuticals in complex matrices. These methods have been validated and are now used in quality assurance laboratories .

Mechanism of Action

The mechanism of action of (4-Formylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. This reactivity allows it to participate in various chemical reactions, forming stable products such as methanesulfonates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of (4-Formylphenyl)methanesulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Below is a detailed analysis:

Substituent Effects on Reactivity

The electron-withdrawing or donating nature of substituents on the phenyl ring significantly influences sulfonyl chloride reactivity:

- (4-Fluorophenyl)methanesulfonyl chloride (CAS 103360-04-9): The fluorine substituent (-F) is moderately electron-withdrawing, enhancing electrophilicity at the sulfonyl chloride group. This compound is used in cyclization reactions to form azasultones .

- (4-Methylphenyl)methanesulfonyl chloride (CAS 51419-59-1): The methyl group (-CH₃) is electron-donating, reducing electrophilicity compared to the formyl analog. It reacts with water to release HCl but requires less vigorous hydrolysis conditions than electron-deficient derivatives .

- Methanesulfonyl chloride (CAS 124-63-0): The simplest sulfonyl chloride, lacking an aryl group, is highly reactive toward nucleophiles (e.g., water, alcohols, amines). It is used to generate sulfene intermediates and methanesulfonate esters .

Key Insight : The formyl group in (4-Formylphenyl)methanesulfonyl chloride likely confers greater reactivity in nucleophilic substitutions compared to methyl or fluoro derivatives due to its strong electron-withdrawing effect .

Physical Properties

Note: Data for (4-Formylphenyl)methanesulfonyl chloride is inferred based on substituent trends. The formyl group may reduce solubility in non-polar solvents due to increased polarity.

Biological Activity

(4-Formylphenyl)methanesulfonyl chloride is a compound with significant potential in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis methods, and applications, supported by relevant case studies and research findings.

- IUPAC Name : (4-Formylphenyl)methanesulfonyl chloride

- Molecular Formula : C₈H₇ClO₃S

- Molecular Weight : 218.66 g/mol

- CAS Number : 1196151-28-6

Synthesis Methods

The synthesis of (4-Formylphenyl)methanesulfonyl chloride typically involves the reaction of 4-formylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction is generally performed under mild conditions, allowing for efficient formation of the sulfonyl chloride group.

Another industrial method includes the chlorination of methanesulfonic acid using thionyl chloride or phosgene, which is suitable for large-scale production .

The compound functions primarily as an electrophile, capable of reacting with nucleophiles such as alcohols and amines. This reactivity is attributed to the generation of the “CH₃SO₂⁺” synthon, facilitating the formation of methanesulfonates which serve as intermediates in various chemical reactions .

Anticancer Activity

Recent studies have highlighted the role of (4-Formylphenyl)methanesulfonyl chloride in synthesizing conjugates that exhibit anticancer properties, particularly against acute myeloid leukemia (AML). The compound's ability to form stable adducts with biologically relevant targets enhances its therapeutic potential.

Enzymatic Reactions

The compound has been shown to participate in oxidation reactions catalyzed by polyphenol oxidase, suggesting its utility in biochemical assays and studies involving enzyme interactions.

Case Studies

- Synthesis of Anticancer Conjugates : Research demonstrated that (4-Formylphenyl)methanesulfonyl chloride could be effectively used to synthesize novel conjugates that inhibit cancer cell proliferation. These conjugates showed promising results in vitro against AML cell lines, indicating potential for further development into therapeutic agents.

- Enzyme Interaction Studies : In a study focused on enzyme kinetics, (4-Formylphenyl)methanesulfonyl chloride was utilized to investigate its effects on polyphenol oxidase activity. The results indicated that the compound could modulate enzyme activity, providing insights into its role as a biochemical tool.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| (4-Formylphenyl)methanesulfonyl chloride | Sulfonamide derivative | Anticancer properties | Synthesis of drug conjugates |

| Methanesulfonic acid | Simple sulfonic acid | Moderate biological activity | Industrial applications |

| 4-Nitrophenylmethanesulfonyl chloride | Nitro-substituted sulfonamide | Limited biological activity | Chemical synthesis |

Safety and Toxicity

Safety data indicate that (4-Formylphenyl)methanesulfonyl chloride can cause severe irritations upon contact with skin and eyes. Inhalation may lead to respiratory issues, emphasizing the need for appropriate safety measures when handling this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for (4-Formylphenyl)methanesulfonyl chloride?

- Methodology : The compound is typically synthesized by reacting 4-formylbenzyl alcohol with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. A base such as triethylamine is added to neutralize HCl byproducts. Purification is achieved via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) .

- Key Considerations : Ensure strict anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Monitor reaction progress via TLC or HPLC.

Q. What safety protocols are critical for handling this compound?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Storage : Store in corrosion-resistant containers (e.g., glass with PTFE-lined caps) at 2–8°C. Avoid exposure to moisture or direct sunlight .

- Emergency Response : In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention. For spills, neutralize with sodium bicarbonate and dispose via approved waste protocols .

Q. How does the sulfonyl chloride group participate in nucleophilic reactions?

- Mechanism : The electrophilic sulfur atom in the sulfonyl chloride reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. The reaction proceeds via a two-step mechanism: nucleophilic attack followed by chloride elimination .

- Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize the transition state. Adjust reaction temperature (0–25°C) to balance reactivity and selectivity .

Advanced Research Questions

Q. How does the 4-formyl substituent influence electronic and steric effects in reactions?

- Electronic Effects : The electron-withdrawing formyl group increases the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution. This is confirmed by comparing reaction rates with non-substituted analogs (e.g., 4-methylphenyl methanesulfonyl chloride) .

- Steric Considerations : The para-substituted formyl group minimizes steric hindrance, allowing efficient access to the sulfonyl chloride moiety. Computational studies (DFT) suggest a planar geometry that facilitates reaction with bulky nucleophiles .

Q. What strategies prevent hydrolysis during storage or reaction?

- Moisture Control : Use molecular sieves (3Å) in reaction mixtures. Store the compound under nitrogen or argon in sealed vials .

- Solvent Selection : Avoid protic solvents (e.g., water, methanol). Prefer anhydrous dichloromethane or THF with <50 ppm water content .

- Additives : Incorporate scavengers like trimethylsilyl chloride to sequester trace water .

Q. How can conflicting data on reaction yields in different solvents be resolved?

- Case Analysis : Conflicting yields in DMF (high) vs. THF (low) may arise from solvent polarity and coordination effects. DMF stabilizes intermediates via hydrogen bonding, while THF’s lower polarity slows reaction kinetics. Validate via kinetic studies (e.g., NMR monitoring) .

- Recommendation : Optimize solvent choice based on nucleophile compatibility. For example, use DMF for amines and THF for alcohols to balance reactivity and solubility .

Q. What advanced techniques characterize purity and structural integrity?

- Analytical Methods :

- NMR : ¹H and ¹³C NMR to confirm the presence of formyl (δ ~10 ppm) and sulfonyl groups (δ ~45–55 ppm for S=O).

- Mass Spectrometry : High-resolution MS (ESI or EI) for molecular ion verification.

- Elemental Analysis : Carbon, hydrogen, and sulfur content to assess purity (>98%) .

Q. How is computational modeling applied to predict reactivity?

- Methods : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, identifying electrophilic hotspots. Compare with experimental results (e.g., Hammett plots) to validate predictions .

- Applications : Predict regioselectivity in multi-nucleophile systems (e.g., amino alcohols) to guide synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.